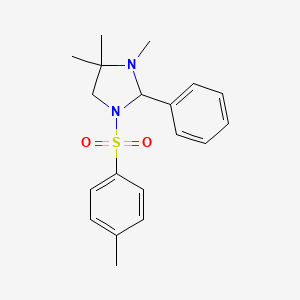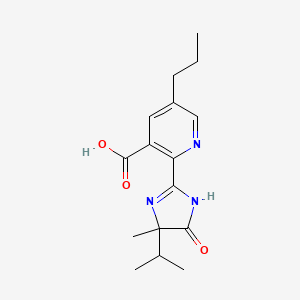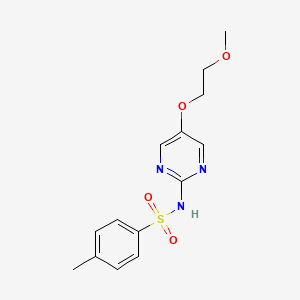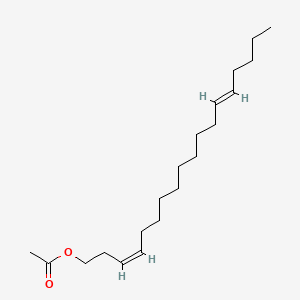
(3Z,13E)-Octadeca-3,13-dienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,13E)-Octadeca-3,13-dienyl acetate is an organic compound belonging to the class of esters. It is characterized by its long carbon chain with two double bonds at the 3rd and 13th positions, and an acetate group at the terminal end. This compound is often found in nature and is known for its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,13E)-Octadeca-3,13-dienyl acetate typically involves the esterification of (3Z,13E)-Octadeca-3,13-dienol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,13E)-Octadeca-3,13-dienyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated ester.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of (3Z,13E)-Octadeca-3,13-dienal or (3Z,13E)-Octadeca-3,13-dienoic acid.
Reduction: Formation of Octadecyl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(3Z,13E)-Octadeca-3,13-dienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Plays a role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (3Z,13E)-Octadeca-3,13-dienyl acetate involves its interaction with specific molecular targets. In biological systems, it can bind to receptor proteins, triggering a cascade of biochemical events. For example, in insects, it acts as a pheromone by binding to olfactory receptors, leading to behavioral changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,13E)-Octadeca-3,13-dienol: The alcohol counterpart of (3Z,13E)-Octadeca-3,13-dienyl acetate.
Octadecyl acetate: A saturated ester with similar structural features but without double bonds.
(3Z,13E)-Octadeca-3,13-dienoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific double bond configuration and its role in biological signaling. Its structural features make it a valuable compound for studying esterification reactions and its applications in various fields highlight its versatility.
Propriétés
Numéro CAS |
57491-35-7 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
[(3Z,13E)-octadeca-3,13-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16- |
Clé InChI |
VVJPJXKHBZNADP-NGLZPYLXSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCC/C=C\CCOC(=O)C |
SMILES canonique |
CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


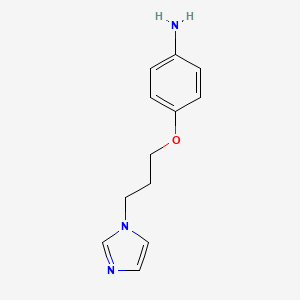
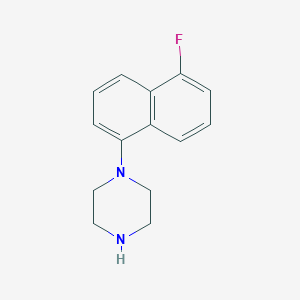
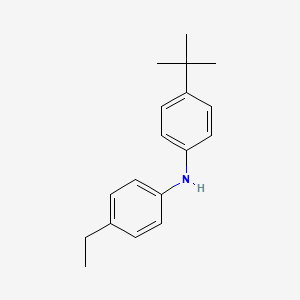
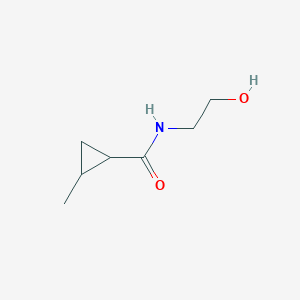


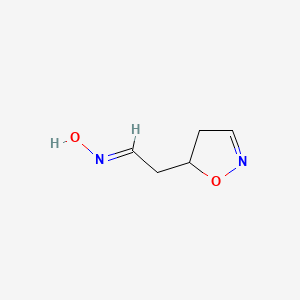

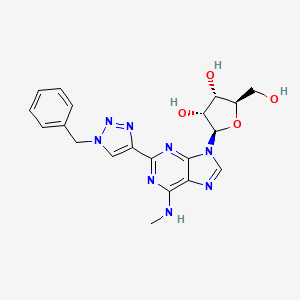
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
